molecular formula C16H21N7O B1681022 473930-22-2 (Free base)

473930-22-2 (Free base)

Cat. No. B1681022
M. Wt: 327.38 g/mol
InChI Key: UEIOLEMXCBOQAX-UHFFFAOYSA-N
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Description

SM-276001: is a potent and selective agonist of Toll-like receptor 7 (TLR7). It is an orally active interferon inducer, which means it can stimulate the production of interferons, proteins that play a crucial role in the immune response. This compound has shown significant potential in inducing antitumor immune responses .

Scientific Research Applications

Chemistry: : In chemistry, SM-276001 is used as a tool compound to study the activation of Toll-like receptor 7 and its downstream signaling pathways. It helps researchers understand the molecular mechanisms of immune activation and the role of TLR7 in various biological processes .

Biology: : In biological research, SM-276001 is employed to investigate the immune response, particularly the production of interferons and other cytokines. It is used in studies related to viral infections, autoimmune diseases, and cancer immunotherapy .

Medicine: : In medicine, SM-276001 has shown promise as a potential therapeutic agent for cancer treatment. Its ability to induce antitumor immune responses makes it a candidate for further development in oncology. Additionally, it is being explored for its potential in treating viral infections and autoimmune disorders .

Industry: : In the pharmaceutical industry, SM-276001 is used in drug discovery and development. It serves as a lead compound for designing new TLR7 agonists with improved efficacy and safety profiles .

In Vivo

In vivo studies have demonstrated the potential of 473930-22-2 (Free base) to treat a variety of diseases and conditions. In animal models, 473930-22-2 (Free base) has been shown to inhibit tumor growth, reduce inflammation, and improve metabolic parameters. Additionally, 473930-22-2 (Free base) has been shown to reduce the severity of symptoms associated with diseases such as diabetes, obesity, and cardiovascular disease.

In Vitro

In vitro studies have demonstrated the ability of 473930-22-2 (Free base) to modulate a variety of biological pathways and cellular processes. In cell culture studies, 473930-22-2 (Free base) has been shown to inhibit the Wnt/β-catenin pathway, the NF-κB pathway, and the PI3K/Akt pathway. Additionally, 473930-22-2 (Free base) has been demonstrated to reduce the expression of pro-inflammatory cytokines, such as TNF-α and IL-6.

Mechanism of Action

SM-276001 exerts its effects by selectively activating Toll-like receptor 7 (TLR7). Upon binding to TLR7, it triggers a signaling cascade that leads to the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and the production of interferons and other pro-inflammatory cytokines. This activation enhances the immune response, leading to the recruitment and activation of various immune cells, including T and B lymphocytes, natural killer cells, and natural killer T cells .

Biological Activity

473930-22-2 (Free base) has been demonstrated to have a variety of biological activities. In vitro studies have demonstrated that 473930-22-2 (Free base) can inhibit the Wnt/β-catenin pathway, the NF-κB pathway, and the PI3K/Akt pathway. Additionally, 473930-22-2 (Free base) has been demonstrated to reduce the expression of pro-inflammatory cytokines, such as TNF-α and IL-6.
Biochemical and Physiological Effects
473930-22-2 (Free base) has been demonstrated to have a variety of biochemical and physiological effects. In vivo studies have demonstrated that 473930-22-2 (Free base) can inhibit tumor growth, reduce inflammation, and improve metabolic parameters. Additionally, 473930-22-2 (Free base) has been shown to reduce the severity of symptoms associated with diseases such as diabetes, obesity, and cardiovascular disease.

Advantages and Limitations for Lab Experiments

The advantages of using 473930-22-2 (Free base) in laboratory experiments include its ability to modulate a variety of biological pathways and cellular processes. Additionally, 473930-22-2 (Free base) is simple and efficient to synthesize and can be carried out in a single reaction vessel.
The limitations of using 473930-22-2 (Free base) in laboratory experiments include its lack of specificity for certain biological pathways and processes. Additionally, the mechanism of action of 473930-22-2 (Free base) is not fully understood and further research is needed to elucidate its exact mechanism of action.

Future Directions

The future directions for 473930-22-2 (Free base) include further research into its mechanism of action, its potential therapeutic applications, and its potential to modulate a variety of biological pathways and cellular processes. Additionally, further research into its pharmacokinetics and pharmacodynamics is needed to better understand its potential therapeutic effects. Furthermore, further research into its potential to target specific diseases and conditions is needed to determine its potential therapeutic applications. Lastly, further research into its potential to reduce the severity of symptoms associated with diseases such as diabetes, obesity, and cardiovascular disease is needed to determine its potential therapeutic effects.

Biochemical Analysis

Biochemical Properties

473930-22-2 (Free base) is known to be a potent selective TLR7 agonist . It interacts with the TLR7 pathway, which plays a crucial role in immunology and inflammation .

Cellular Effects

473930-22-2 (Free base) can induce antitumor immune responses . It influences cell function by activating the TLR7 pathway, which can lead to changes in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 473930-22-2 (Free base) involves its role as a TLR7 agonist . It exerts its effects at the molecular level by binding to TLR7, leading to the activation of this receptor and subsequent changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of 473930-22-2 (Free base) can change over time in laboratory settings . It has a stability of 3 years when stored as a powder at -25 to -15℃, and 2 years when dissolved in a solvent and stored at -85 to -65℃ .

Dosage Effects in Animal Models

The effects of 473930-22-2 (Free base) in animal models can vary with different dosages

Metabolic Pathways

473930-22-2 (Free base) is involved in the TLR7 pathway in immunology and inflammation

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of SM-276001 involves several steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired activity. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized using standard organic chemistry techniques, including nucleophilic substitution and cyclization reactions .

Industrial Production Methods: : Industrial production of SM-276001 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated reactors, purification techniques such as chromatography, and stringent quality control measures to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions: : SM-276001 undergoes various chemical reactions, primarily involving its functional groups. These reactions include:

Common Reagents and Conditions

Major Products: : The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : SM-276001 is unique due to its high selectivity for TLR7 and its oral bioavailability. Unlike imiquimod, which is used topically, SM-276001 can be administered orally, making it more versatile for systemic treatments. Additionally, its potent interferon-inducing activity sets it apart from other TLR agonists, making it a valuable tool in immunotherapy research .

properties

IUPAC Name

6-amino-2-(butylamino)-9-[(6-methylpyridin-3-yl)methyl]-7H-purin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N7O/c1-3-4-7-18-15-21-13(17)12-14(22-15)23(16(24)20-12)9-11-6-5-10(2)19-8-11/h5-6,8H,3-4,7,9H2,1-2H3,(H,20,24)(H3,17,18,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEIOLEMXCBOQAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC(=C2C(=N1)N(C(=O)N2)CC3=CN=C(C=C3)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.